

Application Notes: Ethyl L-Histidinate in the Development of pH-Responsive Peptides

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Compound of Interest		
Compound Name:	Ethyl L-histidinate	
Cat. No.:	B1616180	Get Quote

Introduction

The development of stimuli-responsive biomaterials is a cornerstone of advanced drug delivery and therapeutic design. Among these, pH-responsive peptides have garnered significant attention due to their ability to undergo conformational or charge-state changes in response to specific pH environments, such as those found in tumor microenvironments (pH 6.5-7.2) and endosomes (pH 5.0-6.5).[1][2] L-histidine is a critical amino acid for conferring pH sensitivity in the physiological range, owing to the pKa of its imidazole side chain (~6.0).[3] At physiological pH 7.4, the imidazole group is largely neutral, while in more acidic conditions, it becomes protonated, leading to a positive charge. This charge transition can trigger various effects, including the disassembly of peptide-based nanoparticles, enhanced cell penetration, and endosomal escape through the "proton sponge" effect.[4][5][6]

While direct incorporation of histidine residues into a peptide sequence is typically achieved during solid-phase peptide synthesis (SPPS) using protected forms like Fmoc-His(Trt)-OH, derivatives such as **ethyl L-histidinate** serve as valuable precursors in various biochemical and pharmaceutical applications. **Ethyl L-histidinate** can be used in the synthesis of more complex building blocks or in solution-phase peptide synthesis. These application notes provide an overview of the principles, protocols, and characterization techniques for developing pH-responsive peptides centered around the unique properties of histidine.

Mechanism of pH-Responsiveness



The imidazole side chain of histidine can exist in a neutral or a positively charged, protonated state. This equilibrium is dependent on the surrounding pH. In environments with a pH below its pKa, the equilibrium shifts towards the protonated form. This reversible protonation is the fundamental mechanism driving the pH-responsive behavior of histidine-containing peptides.

Experimental Protocols

Protocol 1: Synthesis of a Model pH-Responsive Peptide (Fmoc Solid-Phase Peptide Synthesis)

This protocol describes the synthesis of a model amphipathic, histidine-rich peptide (e.g., Ac-His-His-Leu-His-His-Leu-NH₂) using a standard Fmoc/tBu strategy.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-His(Trt)-OH, Fmoc-Leu-OH
- Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Fmoc deprotection solution: 20% piperidine in DMF
- Capping solution: Acetic anhydride/DIPEA/DMF (5:10:85 v/v/v)
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
- Diethyl ether (cold)

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.



- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
 - Drain and repeat with fresh deprotection solution for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, pre-activate the first amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF for 2-5 minutes.
 - Add the activation mixture to the deprotected resin and shake for 2 hours.
 - Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
 - If the coupling is incomplete, repeat the coupling step.
 - Wash the resin with DMF (5 times).
- Capping (Optional but Recommended): To block any unreacted amino groups, add the capping solution to the resin and shake for 20 minutes. Then, wash with DMF.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (His, Leu, His, His).
- N-terminal Acetylation: After the final Fmoc deprotection, add the capping solution to the Nterminus of the peptide and shake for 30 minutes to acetylate it. Wash thoroughly with DMF and DCM.
- Cleavage and Deprotection:
 - Dry the resin under vacuum.



- Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[7]
- Filter the resin and collect the filtrate containing the peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
 - Dry the peptide pellet under vacuum.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Characterization of pH-Responsiveness

This protocol details how to assess the pH-dependent self-assembly and surface charge of the synthesized peptide.

Materials:

- Purified pH-responsive peptide
- Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4, 6.8, 6.0, 5.5)
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer

Procedure:

- · Sample Preparation:
 - Dissolve the purified peptide in PBS at pH 7.4 to a final concentration of 1 mg/mL.



- Aliquot the peptide solution and adjust the pH of each aliquot to the desired values (e.g.,
 6.8, 6.0, 5.5) using dilute HCl.
- Allow the samples to equilibrate for 30 minutes at room temperature.
- Dynamic Light Scattering (DLS) Measurement:
 - Transfer an appropriate volume of each pH-adjusted sample into a clean cuvette.
 - Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the peptide assemblies at each pH value.
 - Perform measurements in triplicate for each sample.
- Zeta Potential Measurement:
 - Transfer an appropriate volume of each pH-adjusted sample into a zeta potential cell.
 - Measure the zeta potential to determine the surface charge of the peptide assemblies at each pH.
 - Perform measurements in triplicate for each sample.

Protocol 3: In Vitro pH-Triggered Drug Release

This protocol describes how to evaluate the pH-dependent release of a model fluorescent drug (e.g., Doxorubicin, DOX) from peptide-based nanoparticles.

Materials:

- Synthesized pH-responsive peptide
- Doxorubicin (DOX)
- Dialysis tubing (with appropriate molecular weight cut-off)
- Release buffer: PBS at pH 7.4 and pH 5.5

Procedure:



Drug Loading:

- Dissolve the peptide and DOX in a suitable solvent (e.g., DMF or DMSO).
- Add the solution dropwise to PBS (pH 7.4) while stirring to allow for the self-assembly of peptide-drug nanoparticles.
- Stir the solution overnight in the dark to ensure complete encapsulation.
- Remove unloaded DOX by dialysis against PBS (pH 7.4).

Release Study:

- Transfer a known volume of the DOX-loaded nanoparticle solution into dialysis bags.
- Place the dialysis bags into separate beakers containing the release buffer (one at pH 7.4 and another at pH 5.5).
- Maintain the beakers at 37°C with gentle stirring.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from the release buffer outside the dialysis bag.
- Replace the collected volume with fresh buffer to maintain sink conditions.

Quantification:

- Quantify the amount of DOX released in the collected aliquots using fluorescence spectroscopy.
- Calculate the cumulative percentage of drug release at each time point for both pH conditions.

Data Presentation

Table 1: pH-Dependent Physicochemical Properties of Peptide Nanoparticles



рН	Average Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
7.4	120 ± 5	0.15 ± 0.02	+2.5 ± 0.8
6.8	155 ± 8	0.21 ± 0.03	+10.2 ± 1.1
6.0	250 ± 12	0.28 ± 0.04	+22.7 ± 1.5
5.5	Disassembled / Aggregated	N/A	+35.1 ± 2.0

Data are presented as mean ± standard deviation (n=3). This table illustrates a typical response where decreasing pH leads to an increase in size (due to electrostatic repulsion and swelling) and a significant increase in positive surface charge, eventually leading to disassembly or aggregation.

Table 2: Cumulative Doxorubicin Release from Peptide Nanoparticles

Time (hours)	Cumulative Release at pH 7.4 (%)	Cumulative Release at pH 5.5 (%)
1	5 ± 1	25 ± 2
4	12 ± 2	55 ± 3
8	18 ± 2	75 ± 4
24	25 ± 3	92 ± 5
48	30 ± 3	95 ± 5

Data are presented as mean \pm standard deviation (n=3). This table demonstrates significantly accelerated drug release at the acidic pH of 5.5 compared to physiological pH 7.4.[3][9]

Visualizations



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